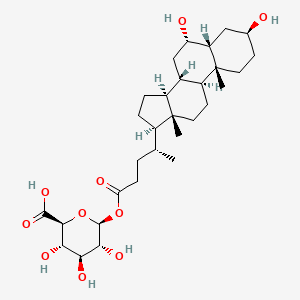
GlycoursodeoxycholicAcidSodiumSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycoursodeoxycholic acid sodium salt is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid. It is known for its antioxidant and anti-inflammatory properties and has been studied for its potential therapeutic effects in various medical conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycoursodeoxycholic acid sodium salt can be synthesized through the conjugation of ursodeoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by its reaction with glycine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of glycoursodeoxycholic acid sodium salt involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycoursodeoxycholic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl group can yield alcohols .
Applications De Recherche Scientifique
Glycoursodeoxycholic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease, diabetes, and atherosclerosis.
Industry: Utilized in the formulation of pharmaceuticals and other chemical products .
Mécanisme D'action
Glycoursodeoxycholic acid sodium salt exerts its effects through several mechanisms:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species.
Anti-inflammatory Effects: It decreases the levels of inflammatory cytokines and prevents cell death induced by various stressors.
Regulation of Bile Acid Metabolism: It alters bile acid metabolism and gut microbiota composition, which can have beneficial effects on metabolic diseases such as diabetes
Comparaison Avec Des Composés Similaires
Similar Compounds
Chenodeoxycholic Acid: Another bile acid with similar properties but different solubility and precipitation characteristics.
Ursodeoxycholic Acid: The parent compound of glycoursodeoxycholic acid, known for its use in treating liver diseases.
Glycochenodeoxycholic Acid: A glycine-conjugated form of chenodeoxycholic acid with similar detergent properties
Uniqueness
Glycoursodeoxycholic acid sodium salt is unique due to its specific conjugation with glycine, which enhances its solubility and stability. This makes it particularly effective in certain therapeutic applications where other bile acids may not be as effective .
Propriétés
Formule moléculaire |
C30H48O10 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-22(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-16-13-21(32)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |
Clé InChI |
GSKDKHGYQRRKMF-BWRGTFIUSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@@H](C5)O)C)O)C |
SMILES canonique |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


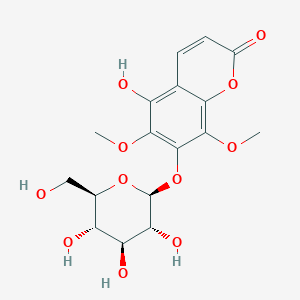

![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)
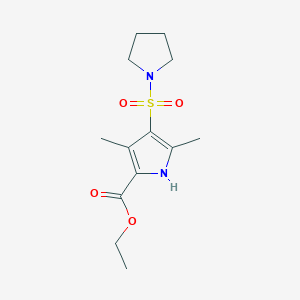


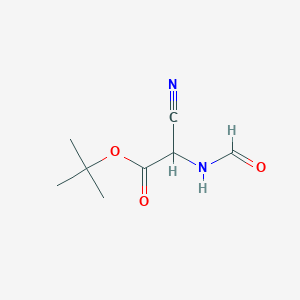
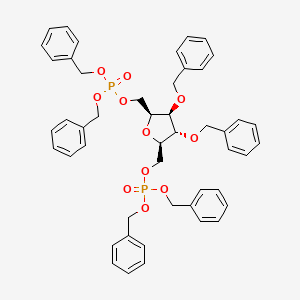

![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

